molecular formula C12H9F4NO2 B5666803 4-methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol

4-methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol

Cat. No. B5666803
M. Wt: 275.20 g/mol
InChI Key: PWZMDKNCLKKEGW-UHFFFAOYSA-N
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Description

4-methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol represents a complex molecule with potential interest in various scientific fields. Although specific studies directly addressing this compound are scarce, research on closely related isoxazole derivatives provides insight into its potential synthesis pathways, molecular structure analyses, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Isoxazole derivatives, including those similar to the compound of interest, can be synthesized through regioselective reactions. For instance, a new class of isoxazole derivatives has been efficiently synthesized via the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine, showcasing a potential pathway for synthesizing complex isoxazoles (Lokhande et al., 2013).

Molecular Structure Analysis

Molecular structure and spectroscopic data can be determined using techniques like X-ray crystallography and Density Functional Theory (DFT). For example, research on related tetrazole compounds revealed their molecular structures through X-ray crystallography, providing a foundation for analyzing similar isoxazole derivatives (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Isoxazole compounds can participate in various chemical reactions, contributing to a diverse range of chemical properties. Electrophilic trifluoromethylselenolation of isoxazoles, for instance, illustrates the reactivity and functional group tolerance of these compounds, potentially applicable to the synthesis and modification of the compound (Wang et al., 2023).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar molecules. Characterization techniques including FT-IR, MS, NMR, and X-ray diffraction offer detailed insights into the physical aspects of these compounds (Cuenú et al., 2018).

Chemical Properties Analysis

Isoxazole derivatives exhibit a range of chemical properties, including reactivity towards various chemical groups, potential for functionalization, and interactions with biological molecules. Molecular docking studies, for example, can predict the interaction of isoxazole compounds with biological targets, indicating their chemical behavior and potential applications in various fields (Viji et al., 2020).

properties

IUPAC Name

4-methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NO2/c1-6-2-3-8(18)7(4-6)9-5-10(17-19-9)12(15,16)11(13)14/h2-5,11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZMDKNCLKKEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=NO2)C(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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